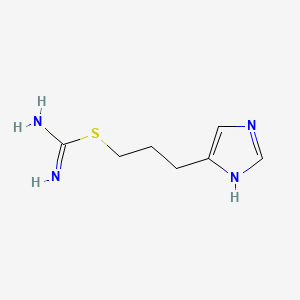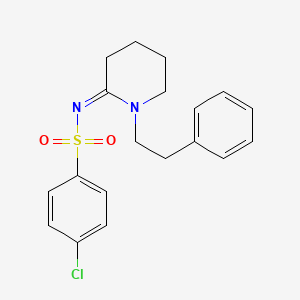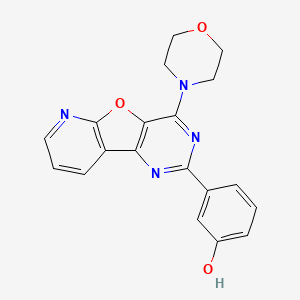
PI-103
Descripción general
Descripción
PI-103 es un potente inhibidor de la fosfatidilinositol 3-quinasa y la diana mamífera de la rapamicina. Se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir múltiples quinasas involucradas en el crecimiento, la proliferación y la supervivencia celular. This compound ha demostrado un potencial significativo en la investigación del cáncer, particularmente en la focalización de vías que se desregulan con frecuencia en los cánceres humanos .
Aplicaciones Científicas De Investigación
PI-103 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta química para estudiar la inhibición de la quinasa y las vías de transducción de señales.
Biología: Se emplea en biología celular para investigar los efectos de la inhibición de la quinasa en el crecimiento y la supervivencia celular.
Medicina: Se explora como un posible agente terapéutico en la investigación del cáncer, particularmente en la focalización de vías involucradas en el crecimiento y la proliferación tumoral.
Mecanismo De Acción
PI-103 ejerce sus efectos inhibiendo la fosfatidilinositol 3-quinasa y la diana mamífera de la rapamicina. Estas quinasas participan en procesos celulares clave como el crecimiento, la proliferación y la supervivencia celular. Al inhibir estas quinasas, this compound interrumpe las vías de señalización que promueven el crecimiento y la supervivencia tumoral. El compuesto también induce la autofagia y la apoptosis en las células cancerosas, contribuyendo aún más a sus efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
PI-103 is a selective inhibitor for the α-isoform of PI 3-Kinase . It also inhibits DNA-PK and mTOR1 and mTOR2 . This compound shows little activity against a wide array of protein kinases . It interacts with human cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) enzymes .
Cellular Effects
This compound has been shown to attenuate the PI3K-AKT signaling pathway in T-Cell Lymphoma exposed to Hydrogen Peroxide . It suppresses the enhanced level of reactive oxygen species (ROS) and significantly down-regulates phosphorylation of AKT, PDK1, BAD and level of TNFR1 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PI3K-AKT signaling pathway . It binds to and inhibits PI3K, leading to a decrease in the activation of AKT, a serine/threonine protein kinase .
Temporal Effects in Laboratory Settings
The metabolic activity of this compound has been investigated, revealing marked species differences . Dogs, rats, mice, and mini-pigs were not found to be appropriate animal models .
Metabolic Pathways
This compound undergoes efficient glucuronidation with intrinsic clearance (CLint) values of 15.59 and 211.04 mL min 1 mg 1 for mono-glucuronide (M2) by human liver microsomes (HLM) and human intestine microsomes (HIM), respectively .
Transport and Distribution
This compound-O-glucuronide is mainly excreted by breast cancer resistance protein (BCRP), multidrug resistance-associated protein 1 (MRP1), and MRP4 transporters .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PI-103 se puede sintetizar mediante un proceso de varios pasos que implica la formación de un núcleo de piridofuropirimidina. La síntesis generalmente comienza con la preparación de 4-morfolinilpiridina, que luego se somete a una serie de reacciones que incluyen ciclización, nitración y reducción para formar el compuesto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
PI-103 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de piridofuropirimidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos en condiciones controladas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, así como análogos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
PI-540: Otro potente inhibidor de la fosfatidilinositol 3-quinasa con mejor solubilidad y metabolismo en comparación con PI-103.
PI-620: Similar a PI-540, con distribución tisular mejorada y eficacia antitumoral.
Singularidad
This compound es único debido a su alta potencia y selectividad hacia múltiples quinasas, incluidas la fosfatidilinositol 3-quinasa, la diana mamífera de la rapamicina y la quinasa de proteínas dependiente del ADN. Esta inhibición de amplio espectro lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .
Propiedades
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVCWJQQGGETHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190676 | |
| Record name | pi-103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371935-74-9 | |
| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pi-103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PI-103 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pi-103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PI-103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




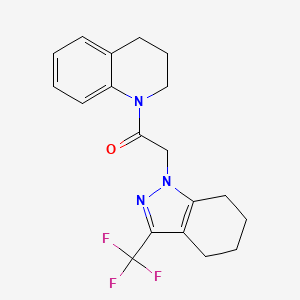

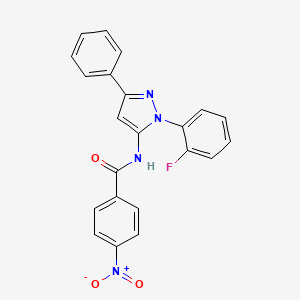

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

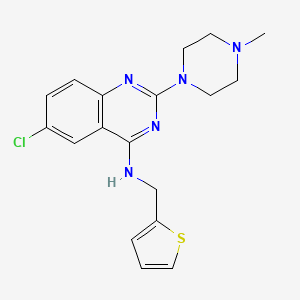
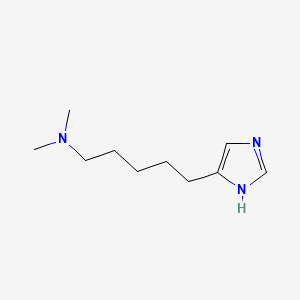
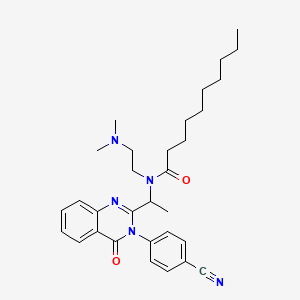
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
